molecular formula C17H19NO6 B11009972 N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine

Cat. No.: B11009972
M. Wt: 333.3 g/mol
InChI Key: UNWQEALVTBLQIQ-JTQLQIEISA-N
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Description

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one (coumarin) core, which is substituted with an ethyl and a methyl group, and linked to an L-alanine moiety through an oxyacetyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine typically involves the esterification of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol with chloroacetic acid, followed by the coupling of the resulting ester with L-alanine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine involves its interaction with various molecular targets. The chromen-2-one core can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects. Additionally, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine is unique due to its specific substitution pattern and the presence of an L-alanine moiety.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

(2S)-2-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C17H19NO6/c1-4-11-7-15(20)24-16-9(2)13(6-5-12(11)16)23-8-14(19)18-10(3)17(21)22/h5-7,10H,4,8H2,1-3H3,(H,18,19)(H,21,22)/t10-/m0/s1

InChI Key

UNWQEALVTBLQIQ-JTQLQIEISA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C)C(=O)O

Origin of Product

United States

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